Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Ethyl 3-oxa-bicyclo[310]hexane-6-carboxylate is a bicyclic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with a suitable olefin under the influence of a catalyst, such as a transition metal complex. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates like diazo compounds.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, typically using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
- Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
- Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate
Comparison: this compound is unique due to its oxirane ring, which imparts distinct reactivity compared to other bicyclic compounds. This makes it particularly useful in synthetic applications where ring-opening reactions are desired. Additionally, its bicyclic structure provides rigidity, which can be advantageous in the design of molecules with specific spatial arrangements.
Properties
IUPAC Name |
ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAESUVRCRNJFDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512055 | |
Record name | Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335599-07-0 | |
Record name | Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335599-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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